

solubility of 4-Methoxy-2-methylaniline in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2-methylaniline

Cat. No.: B089876

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **4-Methoxy-2-methylaniline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylaniline, also known as m-cresidine, is a key chemical intermediate in the synthesis of various pharmaceuticals and advanced materials.^[1] A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for **4-Methoxy-2-methylaniline**, detailed experimental protocols for its determination, and an analysis of its physicochemical properties relevant to its solubility. Due to the scarcity of direct quantitative data in public literature, this guide also includes solubility information for structurally analogous compounds to provide valuable estimations.

Physicochemical Properties of 4-Methoxy-2-methylaniline

A foundational understanding of the physicochemical properties of **4-Methoxy-2-methylaniline** is essential for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[2] [3]
Molecular Weight	137.18 g/mol	[2] [3]
Appearance	Light brown to very dark red oil/liquid	[2]
Melting Point	13-14 °C	[2] [3]
Boiling Point	248-249 °C	[2] [3]
Density	1.065 g/mL at 25 °C	[2] [3]
pKa	5.05 ± 0.10 (Predicted)	[2]
logP (Octanol/Water)	-3.00	[4]

Solubility Profile

The solubility of **4-Methoxy-2-methylaniline** is influenced by its aromatic amine structure, which allows for hydrogen bonding, and its overall molecular structure which lends itself to dissolution in organic solvents.

Aqueous Solubility

The solubility of **4-Methoxy-2-methylaniline** in water is low. One source indicates a solubility of less than 0.1 g/100 mL at 21.5 °C.[\[2\]](#)

Solubility in Organic Solvents

Quantitative solubility data for **4-Methoxy-2-methylaniline** in a range of organic solvents is not readily available in peer-reviewed literature. However, qualitative descriptions indicate that it is slightly soluble in several common organic solvents.

Solvent	Qualitative Solubility	Reference
Acetonitrile	Slightly Soluble	[2]
Chloroform	Slightly Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Methanol	Slightly Soluble	[2]

Based on its chemical structure, **4-Methoxy-2-methylaniline** is expected to be soluble in many organic solvents due to its aromatic character and the presence of a methoxy group.[1]

Solubility of Structurally Similar Compounds

To provide a more comprehensive understanding, the solubility of two structurally related compounds, 2-methylaniline (o-toluidine) and 4-methoxyaniline (p-anisidine), is presented below. This data can be used to infer the likely solubility behavior of **4-Methoxy-2-methylaniline**.

Table 1: Solubility of 2-Methylaniline (o-Toluidine)

Solvent	Solubility	Temperature (°C)	Reference
Water	~16 g/L	20	[5]
Ethanol	Miscible	Not Specified	[5]
Diethyl Ether	Miscible	Not Specified	[5]
Chloroform	Miscible	Not Specified	[5]
Benzene	Readily Soluble	Not Specified	[6]

Table 2: Solubility of 4-Methoxyaniline (p-Anisidine)

Solvent	Solubility	Temperature (°C)	Reference
Water	21 g/L	20	[7]
Ethanol	Soluble	Not Specified	[8][9]
Diethyl Ether	Soluble	Not Specified	[9]
Acetone	Soluble	Not Specified	[10]
Benzene	Soluble	Not Specified	[10]
Hexane	Limited	Not Specified	[8]

The principle of "like dissolves like" suggests that **4-Methoxy-2-methylaniline** will exhibit good solubility in polar organic solvents like alcohols and ethers, and moderate to good solubility in less polar solvents like toluene and benzene. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is recommended. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

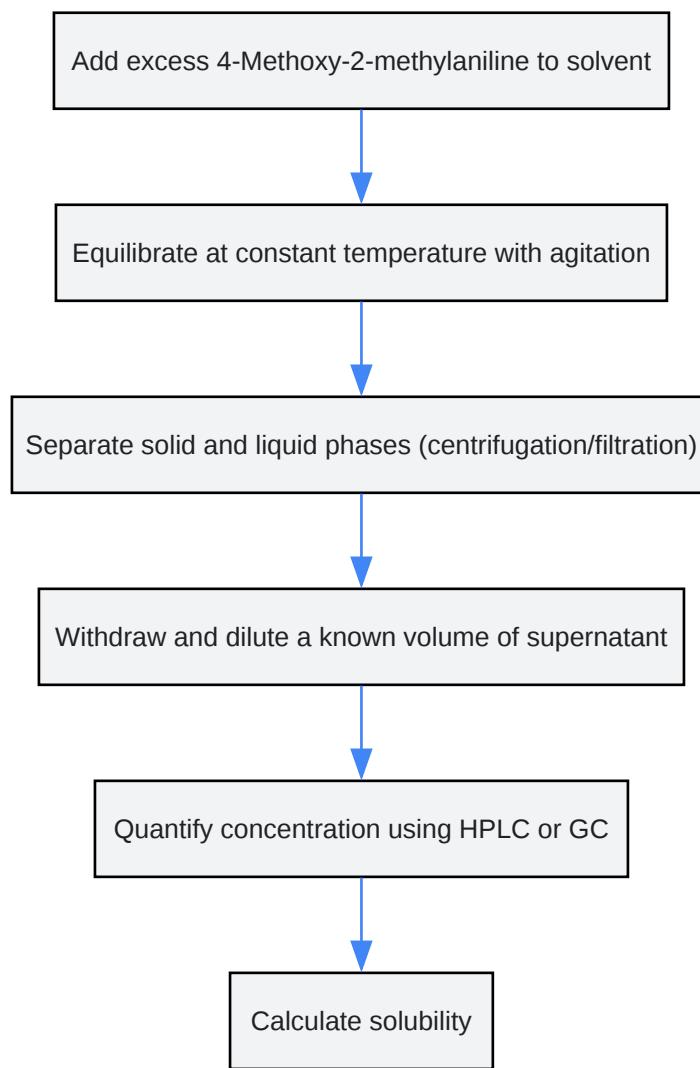
Objective: To determine the equilibrium solubility of **4-Methoxy-2-methylaniline** in a selected organic solvent at a constant temperature.

Materials:

- **4-Methoxy-2-methylaniline** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Vials with screw caps

- Constant temperature shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
- Volumetric flasks and pipettes

Procedure:


- Preparation of Supersaturated Solution: Add an excess amount of **4-Methoxy-2-methylaniline** to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The temperature should be controlled to ± 0.5 °C.
- Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vial at a controlled temperature to facilitate phase separation.
- Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent crystallization and to bring the concentration into the linear range of the analytical instrument.
- Quantification: Analyze the concentration of **4-Methoxy-2-methylaniline** in the diluted sample using a validated HPLC or GC method.
- Calculation: Calculate the solubility (S) in g/L or mol/L using the following equation:

$$S = (C_{\text{measured}} \times \text{Dilution Factor})$$

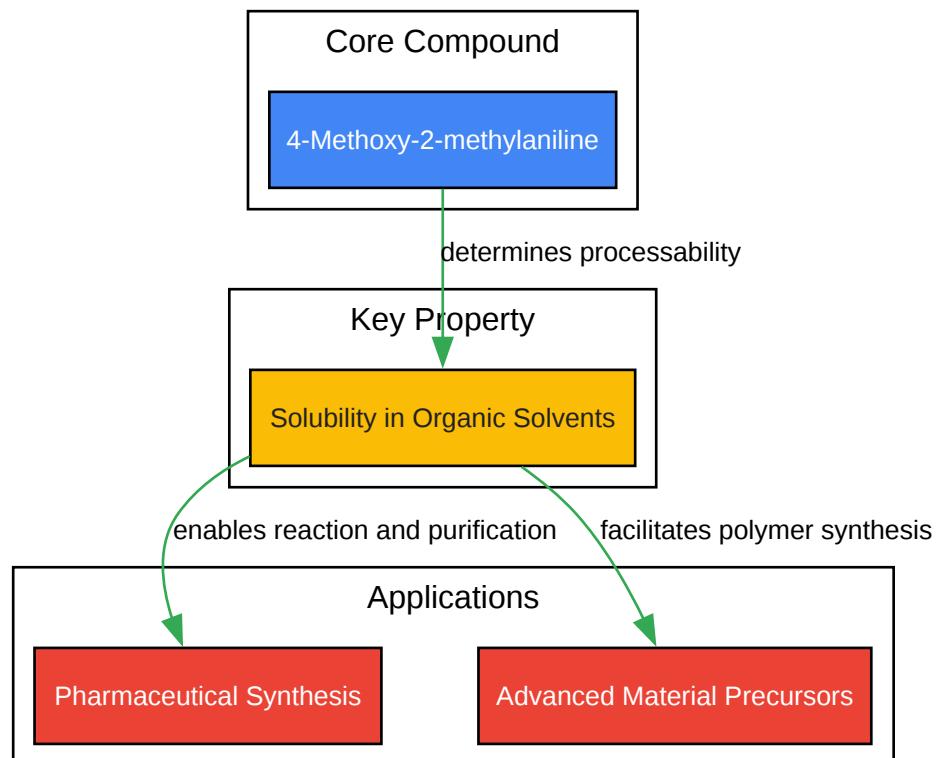
where:

- C_{measured} is the concentration of the diluted sample determined by the analytical method.
- Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

Workflow for Isothermal Equilibrium Solubility Determination:

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Equilibrium Solubility Determination.


Role in Drug Development and Chemical Synthesis

4-Methoxy-2-methylaniline is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials.

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the creation of compounds investigated for their anticancer properties.[1]
- **Advanced Materials:** In materials science, derivatives of **4-Methoxy-2-methylaniline** are utilized in the development of triarylamine polymers. These polymers possess excellent charge transport properties, making them suitable for applications in organic electronics like OLEDs and OFETs.

The solubility of **4-Methoxy-2-methylaniline** in various organic solvents is a critical factor in these synthetic processes, influencing reaction rates, product yields, and the ease of purification.

Logical Relationship in Synthetic Utility:

[Click to download full resolution via product page](#)

Caption: Role of solubility in the applications of **4-Methoxy-2-methylaniline**.

Conclusion

While direct quantitative solubility data for **4-Methoxy-2-methylaniline** in organic solvents is limited in the public domain, its physicochemical properties and the solubility of structurally similar compounds suggest good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for their determination. A thorough understanding and experimental verification of its solubility are critical for leveraging the full potential of **4-Methoxy-2-methylaniline** as a versatile intermediate in pharmaceutical and materials science research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Methoxy-2-methylaniline 98 102-50-1 [sigmaaldrich.com]
- 4. 4-methoxy-2-methylaniline [stenutz.eu]
- 5. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. carlroth.com [carlroth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. talentchemicals.com [talentchemicals.com]
- 10. p-Anisidine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [solubility of 4-Methoxy-2-methylaniline in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089876#solubility-of-4-methoxy-2-methylaniline-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com